MFCD18313852
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Overview
Description
MFCD18313852 is a chemical compound with unique properties and applications It is known for its stability and reactivity, making it a valuable substance in various scientific and industrial fields
Preparation Methods
The preparation of MFCD18313852 involves several synthetic routes and reaction conditions. One common method includes the use of sol-gel techniques, microemulsion, and hydrothermal synthesis. These methods allow for the precise control of particle size and distribution, which is crucial for the compound’s effectiveness in various applications. Industrial production methods often involve large-scale synthesis using advanced equipment to ensure consistency and purity.
Chemical Reactions Analysis
MFCD18313852 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
MFCD18313852 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its stability and reactivity. In biology, it has potential applications in drug delivery systems and as a component in diagnostic tools. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the production of advanced materials and as a component in various manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD18313852 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Understanding the molecular mechanisms underlying its action is crucial for developing new applications and improving its effectiveness.
Comparison with Similar Compounds
MFCD18313852 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable stability and reactivity, such as certain metal oxides and organic catalysts. this compound stands out due to its specific properties and potential applications. Its unique combination of stability, reactivity, and versatility makes it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 3-(2-fluoro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-2-3-9(7-10)12-6-5-11(16)8-13(12)15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJYVFVZTIANSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684363 |
Source
|
Record name | Methyl 2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-37-9 |
Source
|
Record name | Methyl 2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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